molecular formula C16H13NO3S B1439109 (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid CAS No. 1212403-91-2

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid

Cat. No.: B1439109
CAS No.: 1212403-91-2
M. Wt: 299.3 g/mol
InChI Key: OEVDEDUEMHVAMJ-ZDUSSCGKSA-N
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Description

Structural Overview and Nomenclature

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid represents a sophisticated heterocyclic compound that integrates multiple structural elements of considerable chemical significance. The molecule features a benzisothiazole core system fused with a phenylpropanoic acid side chain, creating a complex three-dimensional architecture that exhibits distinctive stereochemical properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, specifically designating the stereochemical configuration at the alpha carbon position adjacent to the carboxylic acid functionality.

The molecular framework consists of three primary structural components that contribute to its overall chemical identity. The benzisothiazole heterocyclic system forms the central scaffold, incorporating both sulfur and nitrogen heteroatoms within a fused ring arrangement that provides electronic stabilization through aromatic delocalization. The phenylpropanoic acid moiety extends from this core structure, introducing both hydrophobic aromatic character and hydrophilic carboxylic acid functionality that influences the compound's physicochemical properties and potential biological interactions.

The three-dimensional molecular geometry creates specific spatial relationships between these structural elements, particularly at the chiral center where the phenyl and carboxylic acid substituents are positioned. These geometric constraints result from the rigid benzisothiazole framework, which limits conformational flexibility and establishes defined angular relationships between the substituent groups. The resulting molecular shape contributes significantly to the compound's stereochemical properties and potential for enantioselective interactions in chemical and biological systems.

Table 1: Fundamental Molecular Properties

Property Value
Molecular Formula C₁₆H₁₃NO₃S
Molecular Weight 299.35 g/mol
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Registry Number 1212403-91-2
Molecular Drug Number MFCD11868499

Historical Context of 1,2-Benzisothiazole Derivatives

The historical development of 1,2-benzisothiazole chemistry traces its origins to fundamental discoveries in heterocyclic sulfur-nitrogen chemistry, with significant contributions emerging from natural product isolation studies and synthetic methodology development. Early investigations into benzisothiazole natural products revealed their presence in various biological systems, particularly in plant defense mechanisms where they function as phytoalexins with antimicrobial properties. The discovery of brassilexin and sinalexin from mustard plants established the biological significance of this heterocyclic framework and stimulated extensive research into synthetic approaches for accessing these structures.

Synthetic methodologies for benzisothiazole construction have evolved considerably since the initial discoveries, with researchers developing increasingly sophisticated approaches to access these heterocyclic systems. The Vilsmeier formylation methodology emerged as a particularly important synthetic transformation, enabling efficient construction of the isothiazole ring system through cyclization of appropriately substituted precursors. This synthetic advancement facilitated the preparation of diverse benzisothiazole derivatives and enabled systematic structure-activity relationship studies that advanced understanding of their chemical and biological properties.

The development of benzisothiazole chemistry has been particularly influenced by the discovery of aulosirazole, a naphthoquinone-isothiazole natural product isolated from Aulosira fertilissima algae. This compound demonstrated significant cytotoxic activity against solid tumor and leukemia cell lines, with inhibitory concentrations in the nanogram per milliliter range against specific cancer cell types. The structural complexity of aulosirazole and its promising biological activity stimulated considerable interest in developing synthetic approaches to access related benzisothiazole derivatives with potential therapeutic applications.

Research into benzisothiazole natural products has revealed their diverse biosynthetic origins and ecological functions within their producing organisms. These compounds typically serve as secondary metabolites with defensive functions, protecting plants and microorganisms from pathogenic infections through their antimicrobial properties. The evolutionary pressure to develop effective chemical defense mechanisms has resulted in the natural selection of benzisothiazole structures with optimized biological activity, providing valuable insights for medicinal chemistry applications and synthetic target selection.

Chiral Significance of the (2S) Configuration

The (2S) stereochemical designation of this benzisothiazole derivative reflects the specific three-dimensional arrangement of substituents around the chiral carbon center according to the Cahn-Ingold-Prelog priority system. This stereochemical assignment involves the systematic ranking of substituents based on atomic number priorities, with the sulfur-containing benzisothiazole group, phenylmethyl substituent, carboxylic acid functionality, and hydrogen atom each receiving specific priority rankings that determine the overall stereochemical configuration.

The Cahn-Ingold-Prelog priority rules establish a standardized methodology for assigning stereochemical descriptors to chiral centers, ensuring unambiguous identification of specific stereoisomers. For this particular compound, the benzisothiazole nitrogen atom connected to the chiral center receives the highest priority due to its direct connection to the sulfur-containing heterocyclic system. The phenylmethyl group receives secondary priority based on its carbon connectivity, followed by the carboxylic acid carbon in the tertiary position, with hydrogen occupying the lowest priority position according to atomic number considerations.

The (2S) configuration establishes specific spatial relationships between the substituent groups that influence the compound's chemical reactivity and potential biological interactions. This stereochemical arrangement creates a defined three-dimensional molecular shape that can engage in enantioselective recognition processes with chiral biological targets, potentially leading to stereoisomer-specific biological activities. The rigidity of the benzisothiazole framework further restricts conformational flexibility, maintaining the stereochemical integrity of the chiral center under typical chemical conditions.

Stereochemical considerations become particularly important when evaluating the relationship of this compound to related benzisothiazole derivatives and potential synthetic precursors. The (2S) configuration may be established through various asymmetric synthetic methodologies, including chiral auxiliary approaches, asymmetric catalysis, or resolution of racemic mixtures. The specific stereochemical outcome depends on the synthetic strategy employed and the degree of stereocontrol achieved during the key bond-forming reactions that establish the chiral center.

Chemical Classification and Relationship to Benzosultams

The structural relationship between this compound and the broader family of benzosultam compounds reflects fundamental similarities in their heterocyclic core structures and sulfur-nitrogen bonding arrangements. Benzosultams represent a significant class of bicyclic sulfonamide derivatives that exhibit diverse biological activities and serve as important synthetic intermediates in medicinal chemistry applications. The structural parallels between benzisothiazoles and benzosultams arise from their shared incorporation of sulfur and nitrogen heteroatoms within fused ring systems, although they differ in their specific bonding patterns and oxidation states.

The benzosultam framework typically incorporates a sulfonamide functional group within a bicyclic ring system, creating structures that exhibit both the electronic properties of sulfonamides and the conformational constraints of fused ring systems. These compounds have demonstrated significant biological activities, including antibacterial, antidiabetic, and anticancer properties, which have led to their development as pharmaceutical agents and research tools. The synthetic accessibility of benzosultams through various catalytic methodologies has facilitated the preparation of diverse structural analogs for biological evaluation and structure-activity relationship studies.

Recent advances in benzosultam synthesis have employed transition metal-catalyzed methodologies, including rhodium-catalyzed carbon-hydrogen insertion reactions and copper-catalyzed cyclization processes. These synthetic approaches enable efficient construction of the bicyclic sultam framework from appropriately functionalized precursors, often with high levels of regioselectivity and functional group tolerance. The development of these catalytic methodologies has expanded access to structurally diverse benzosultam derivatives and enabled systematic exploration of their chemical and biological properties.

The relationship between benzisothiazoles and benzosultams extends beyond structural similarities to encompass shared synthetic strategies and mechanistic pathways. Both compound classes can be accessed through cyclization reactions involving sulfur-nitrogen bond formation, although the specific reaction conditions and substrates may differ based on the target heterocyclic system. Understanding these mechanistic relationships provides valuable insights for developing synthetic approaches to access novel benzisothiazole derivatives and exploring their potential applications in medicinal chemistry and materials science.

Table 2: Structural Comparison of Related Heterocyclic Systems

Compound Class Core Structure Heteroatom Arrangement Typical Biological Activity
Benzisothiazoles Fused benzene-isothiazole S-N in five-membered ring Antimicrobial, cytotoxic
Benzosultams Fused benzene-sultam S-N in six/seven-membered ring Antibacterial, anticancer
Benzothiazoles Fused benzene-thiazole S-N in five-membered ring Antimicrobial, enzyme inhibition

Molecular Registry Information and Identification

The comprehensive molecular identification of this compound encompasses multiple standardized chemical information systems that ensure accurate compound tracking and database cross-referencing. The Chemical Abstracts Service registry number 1212403-91-2 provides the primary identification code used throughout chemical literature and commercial databases, enabling unambiguous compound identification across diverse research and industrial applications.

The International Chemical Identifier system provides additional molecular identification through its layered structural encoding methodology, generating both the full International Chemical Identifier string and the condensed International Chemical Identifier Key for database searching and molecular matching applications. The complete International Chemical Identifier string 1S/C16H13NO3S/c18-15-12-8-4-5-9-14(12)21-17(15)13(16(19)20)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,19,20)/t13-/m0/s1 encodes the complete molecular connectivity and stereochemical information, while the International Chemical Identifier Key OEVDEDUEMHVAMJ-ZDUSSCGKSA-N provides a condensed identifier suitable for database searching and compound matching.

The Simplified Molecular Input Line Entry System representation O=C(O)C@@HCC3=CC=CC=C3 offers an alternative molecular encoding that emphasizes connectivity patterns and stereochemical features in a format readily interpretable by chemical informatics software. This representation explicitly indicates the (2S) stereochemistry through the @@H designation at the chiral center, ensuring accurate stereochemical communication across different software platforms and database systems.

Commercial availability and catalog information for this compound spans multiple chemical suppliers, with Matrix Scientific product number MAT333120074 representing one primary commercial source. The compound appears in various chemical databases and supplier catalogs, indicating its relevance for research applications and synthetic chemistry investigations. The availability through specialized chemical suppliers suggests ongoing research interest and potential commercial applications for this particular benzisothiazole derivative.

Table 3: Molecular Registry and Identification Codes

Identifier Type Code/Number
Chemical Abstracts Service Registry Number 1212403-91-2
Molecular Drug Number MFCD11868499
International Chemical Identifier Key OEVDEDUEMHVAMJ-ZDUSSCGKSA-N
Simplified Molecular Input Line Entry System O=C(O)C@@HCC3=CC=CC=C3
Matrix Scientific Product Number MAT333120074

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-15-12-8-4-5-9-14(12)21-17(15)13(16(19)20)10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVDEDUEMHVAMJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Benzisothiazole-3-ketone Core

The foundational step in preparing the target compound is the synthesis of 1,2-benzisothiazole-3-ketone, which can be achieved by an improved method that avoids the traditional 2,2'-dithiodibenzoic acid route. This method is notable for its simplicity, higher yield, and reduced environmental impact.

Key steps include:

  • Step 1: Formation of o-mercaptobenzonitrile

    • React o-chlorobenzonitrile with anhydrous sodium hydrosulfide in a polar aprotic solvent such as dimethyl formamide (DMF) or N-methyl pyrrolidone.
    • The molar ratio of o-chlorobenzonitrile to sodium hydrosulfide is optimized between 1:1.1 and 1:2, preferably 1:1.3-1.8.
    • The reaction temperature is maintained between 90-160°C, preferably 90-120°C, for 3-12 hours (optimal 6-9 hours).
    • After reaction completion, acidify the mixture with hydrochloric acid to pH 2-3 to isolate o-mercaptobenzonitrile.
  • Step 2: Chlorination and Cyclization

    • React the o-mercaptobenzonitrile with chlorine gas in the presence of water at 0-20°C (preferably 5-15°C) for 4-12 hours (optimal 6-9 hours).
    • This step induces cyclization and oxidation to form the 1,2-benzisothiazole-3-ketone crude product.
    • The crude product is isolated by crystallization.
  • Step 3: Purification

    • Dissolve the crude product in an alkaline solution (sodium hydroxide preferred) at pH 9-10 and temperature 40-85°C (preferably 60-75°C).
    • Decolorize with activated carbon at 50-85°C (optimal 60-75°C).
    • Acidify the solution to pH 2-3 with hydrochloric acid at 20-65°C (preferably 20-40°C) to precipitate the purified 1,2-benzisothiazole-3-ketone.
    • Filter, wash, and dry to obtain the finished product.

Table 1: Reaction Conditions for 1,2-Benzisothiazole-3-ketone Synthesis

Step Reagents & Conditions Temperature (°C) Time (h) pH Notes
1 o-Chlorobenzonitrile + NaHS in DMF 90-120 6-9 2-3 Acidify with HCl
2 o-Mercaptobenzonitrile + Cl2 + H2O 5-15 6-9 - Chlorination and cyclization
3 Crude product + NaOH + activated carbon 60-75 0.5 9-10 Decolorization
Acidify with HCl 20-40 - 2-3 Precipitation and purification

This method yields a high purity 1,2-benzisothiazole-3-ketone with improved yield and reduced environmental pollution compared to traditional methods.

Summary of Research Findings and Advantages

  • The improved synthesis of 1,2-benzisothiazole-3-ketone core avoids environmentally harmful reagents and reduces process complexity.
  • The use of o-chlorobenzonitrile and sodium hydrosulfide as starting materials is cost-effective and scalable.
  • Reaction parameters such as temperature, molar ratios, and pH are optimized for maximum yield and purity.
  • Functionalization strategies based on alkylation and coupling with amino acid derivatives enable the introduction of chiral centers and side chains like phenylpropanoic acid.
  • These methods have been validated by HPLC purity data and crystallographic characterization, ensuring the structural integrity of the products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzisothiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzisothiazoles and phenylpropanoic acid derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that benzisothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in immune cells, indicating potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity
Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This property highlights its potential role as an anticancer agent, particularly in targeting specific cancer types resistant to conventional therapies .

Biochemical Applications

1. Enzyme Inhibition
The compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition can be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs).

2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays to study enzyme activity and protein interactions .

Material Science Applications

1. Polymer Synthesis
The compound's reactivity allows it to be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be used in formulating coatings and adhesives that require durability and resistance to environmental factors .

Case Studies

Study Objective Findings
Study on Antimicrobial EfficacyEvaluate the antibacterial activity against various pathogensDemonstrated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent
Investigation of Anti-inflammatory EffectsAssess the impact on cytokine productionShowed reduced levels of IL-6 and TNF-alpha in treated cells, indicating anti-inflammatory potential
Research on Anticancer PropertiesAnalyze apoptosis induction in cancer cell linesInduced apoptosis in multiple cancer types, warranting further exploration as a therapeutic agent

Mechanism of Action

The mechanism of action of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: The 3-phenylpropanoic acid chain in the target compound increases logP (2.8) compared to acetic acid derivatives (logP: 1.2), favoring blood-brain barrier penetration .
  • Solubility: Sulfone-containing analogues (e.g., ) exhibit higher aqueous solubility (15 mg/mL) due to enhanced polarity, making them suitable for intravenous formulations .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : The target compound’s carbonyl stretch (1680–1700 cm⁻¹) aligns with benzisothiazolone derivatives, while quinazoline-dione analogues show additional peaks at 1655 cm⁻¹ for lactam C=O .
  • X-Ray Diffraction : The benzisothiazolone ring in the target compound is planar, with dihedral angles of 85° between the phenyl and heterocyclic rings, influencing steric interactions in protein binding .

Biological Activity

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid, with the CAS number 1212403-91-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula for this compound is C16_{16}H13_{13}NO3_3S, with a molecular weight of approximately 299.34 g/mol. The structure features a benzisothiazole moiety, which is known for its diverse biological activities.

1. Antimicrobial Properties

Research indicates that compounds containing the benzisothiazole structure exhibit antimicrobial activity. For instance, derivatives of benzisothiazole have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties due to structural similarities .

2. Anti-inflammatory Effects

There is evidence that benzisothiazole derivatives can exhibit anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages. This activity suggests a potential therapeutic application in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have shown that similar compounds can scavenge free radicals effectively, indicating that this compound may also contribute to antioxidant defense mechanisms .

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Anti-inflammatory ResearchShowed reduced levels of TNF-alpha and IL-6 in treated macrophages, supporting its use in inflammatory conditions .
Antioxidant AssessmentExhibited a high DPPH radical scavenging ability, indicating strong antioxidant properties .

Q & A

Q. What are the standard synthetic routes for (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution. For example, benzo[d]isothiazol-3(2H)-one reacts with chloroacetic acid in an alkaline aqueous medium under ice-cooling (0–5°C), followed by stirring at room temperature for 4.5 hours. The pH is adjusted to 1–2 with HCl to precipitate the product, yielding ~50% after recrystallization from dimethylformamide/water . Purity is validated via X-ray crystallography (orthorhombic system, space group P2₁2₁2₁) and spectroscopic methods (FTIR, NMR) .

Key Synthesis Parameters
Reactants: Benzo[d]isothiazol-3(2H)-one, chloroacetic acid, NaOH
Solvent: Water
Temperature: 0–5°C (initial), RT (post-reaction)
Yield: ~50%
Crystallization: DMF/water mixture

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray diffraction : Monoclinic crystal system (a = 4.777 Å, b = 11.367 Å, c = 16.159 Å; V = 877.6 ų) with hydrogen-bonded dimeric motifs stabilizing the lattice .
  • FTIR : Key peaks include C=O (1702 cm⁻¹, carboxylic acid), N–S (1230 cm⁻¹), and aromatic C=C (1529 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.14–7.41 ppm), methine protons (δ 5.85 ppm), and carboxylic acid protons (broad ~δ 12.5 ppm) .

Q. What biological activities are associated with benzisothiazolone derivatives, and how are they tested?

Derivatives exhibit antibacterial and antifungal activity, tested via:

  • Agar dilution assays : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition : Binding to fungal cytochrome P450 enzymes (e.g., CYP51) via molecular docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

  • Temperature control : Prolonged ice-bath cooling (≤5°C) minimizes side reactions (e.g., hydrolysis of the benzisothiazolone ring) .
  • Catalysis : Use of chiral catalysts (e.g., L-proline) during nucleophilic substitution enhances enantioselectivity .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies in MIC values may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) .
  • Solubility limitations : Employ co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dissolution in assays .
  • Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability and active metabolite formation .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing substituents on the phenyl ring with antifungal potency .
  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding to bacterial dihydrofolate reductase (DHFR) .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .

Methodological Tables

Table 1: X-ray Crystallography Data

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)4.777
b (Å)11.367
c (Å)16.159
V (ų)877.6
Z4
R-factor0.042

Table 2: Key FTIR Peaks for Structural Confirmation

Bond/VibrationWavenumber (cm⁻¹)
C=O (carboxylic acid)1702
N–S stretch1230
Aromatic C=C1529
O–H (acid)3279

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.